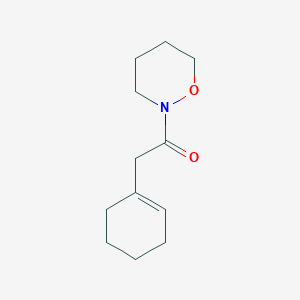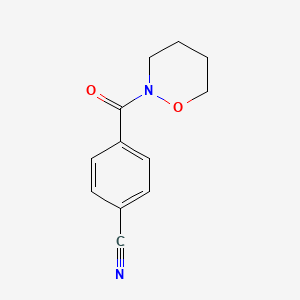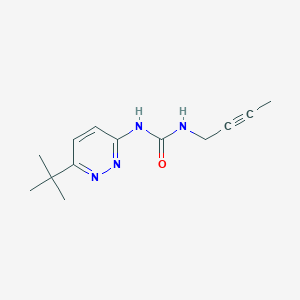![molecular formula C15H21N3O2S2 B6624032 N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide, commonly known as DMTS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMTS is a sulfonamide derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.
科学的研究の応用
DMTS has been studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, DMTS has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer treatment. In inflammatory disorders, DMTS has been shown to reduce inflammation and oxidative stress, suggesting its potential use as an anti-inflammatory agent.
作用機序
The mechanism of action of DMTS is not fully understood, but it is believed to act through multiple pathways. DMTS has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. DMTS has also been shown to induce apoptosis through the activation of caspases, which are involved in programmed cell death.
Biochemical and Physiological Effects
DMTS has been shown to have various biochemical and physiological effects. In cancer research, DMTS has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In inflammatory disorders, DMTS has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of these diseases.
実験室実験の利点と制限
DMTS has several advantages for lab experiments, including its ability to inhibit the growth of tumor cells and reduce inflammation. However, there are also limitations to using DMTS in lab experiments. DMTS has low solubility in water, which can limit its use in certain experiments. Additionally, DMTS has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
Future research on DMTS should focus on its potential therapeutic applications in cancer and inflammatory disorders. Further studies are needed to fully understand the mechanism of action of DMTS and its effects on various cell types. Additionally, research should focus on developing more efficient synthesis methods for DMTS and improving its solubility in water. Overall, DMTS has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
合成法
DMTS can be synthesized through a multistep process, starting with the reaction of 2-propan-2-yl-1,3-thiazole-5-carbaldehyde with N,N-dimethylformamide dimethyl acetal. The resulting intermediate is then reacted with 3-aminobenzenesulfonamide to yield DMTS. The synthesis of DMTS has been optimized to increase yield and purity, making it a viable compound for scientific research.
特性
IUPAC Name |
N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-11(2)15-17-10-13(21-15)9-16-12-6-5-7-14(8-12)22(19,20)18(3)4/h5-8,10-11,16H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFIMHZCEVNFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CNC2=CC(=CC=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B6623951.png)
![(3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623958.png)
![2-cyclopropyl-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B6623970.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
![2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6623979.png)
![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)


![3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide](/img/structure/B6624018.png)

![5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6624037.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylpyridin-3-yl)methyl]propan-2-amine](/img/structure/B6624044.png)
